![molecular formula C16H17F2N3O4S2 B2928458 methyl 1-(3,5-difluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251556-09-8](/img/structure/B2928458.png)
methyl 1-(3,5-difluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of the pyrazole ring, the difluorobenzyl group, and the thiomorpholinosulfonyl group. These groups would likely contribute to the overall polarity, reactivity, and stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The pyrazole ring, for example, is known to participate in various chemical reactions. Similarly, the difluorobenzyl and thiomorpholinosulfonyl groups would also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its specific molecular structure. Without more detailed information, it’s difficult to provide an analysis of these properties .Scientific Research Applications
Discovery and Characterization of Novel GPR39 Agonists
Researchers have identified kinase inhibitors as novel GPR39 agonists, highlighting the role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This discovery expands the potential applications of pyrazole derivatives in targeting G protein-coupled receptors for therapeutic purposes (Sato et al., 2016).
Studies on Pyrazine Derivatives
Pyrazine derivatives, related to pyrazole compounds, have been synthesized and evaluated for their tuberculostatic activity, indicating the potential of such compounds in developing treatments for tuberculosis (Gobis et al., 2006).
Insecticidal Activity of Pyrazoline Derivatives
The stereochemical basis for the insecticidal activity of pyrazoline derivatives has been explored, demonstrating the potential for developing new insecticides based on structural modifications of the pyrazole core (Hasan et al., 1996).
Schiff Bases Containing Pyrazole Rings
A study on Schiff bases containing pyrazole rings reported their synthesis, characterization, and evaluation for antioxidant and α-glucosidase inhibitory activities, showcasing the utility of pyrazole derivatives in medicinal chemistry for treating diseases related to oxidative stress and diabetes (Pillai et al., 2019).
Structural Analysis of Pyrazoline Derivatives
The structures of 1,3,5-substituted 2-pyrazolines have been analyzed to understand the effects of substituent positioning on the chemical properties of pyrazoline derivatives, providing insights into designing more effective compounds for various applications (Pilati & Casalone, 1994).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 1-[(3,5-difluorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O4S2/c1-25-16(22)14-10-20(9-11-6-12(17)8-13(18)7-11)19-15(14)27(23,24)21-2-4-26-5-3-21/h6-8,10H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXVOABHMSYVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3,5-difluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate |
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